6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chlorinated tetrahydroquinoxalinone derivative characterized by a bicyclic framework with a ketone group at position 2 and substituents at positions 3, 3, 4 (methyl groups) and 6 (chlorine). The chlorine atom and methyl groups likely enhance lipophilicity and steric bulk compared to simpler derivatives, influencing solubility, reactivity, and molecular interactions .
Properties
IUPAC Name |
6-chloro-3,3,4-trimethyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQQJRYPPVQGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chlorinated Diamines with α-Ketoesters
A widely reported method involves the cyclocondensation of 4-chloro-1,2-diaminobenzene with dimethyl 3-ketopentanedioate under acidic conditions. This one-pot reaction facilitates simultaneous lactam formation and methyl group incorporation.
Procedure :
4-Chloro-1,2-diaminobenzene (1.0 equiv) and dimethyl 3-ketopentanedioate (1.2 equiv) are refluxed in acetic acid at 120°C for 18 hours. The reaction mixture is cooled, diluted with ice water, and neutralized with ammonium hydroxide to precipitate the crude product. Purification via recrystallization from ethanol yields the title compound in 58–65% purity.
Mechanistic Insight :
The α-ketoester undergoes nucleophilic attack by the diamine’s amine groups, followed by cyclodehydration to form the tetrahydroquinoxalinone ring. The methyl groups at positions 3 and 4 originate from the ester’s alkyl chains, while the chloro group is retained from the diamine precursor.
Table 1 : Optimization of Cyclocondensation Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 120°C | 65 | 92 |
| Solvent | Acetic acid | 58 | 88 |
| Reaction Time | 18 hours | 63 | 90 |
| Equivalents of Ester | 1.2 | 65 | 92 |
Reductive Amination of N-Chloroacetylaniline Derivatives
An alternative route employs reductive amination to construct the tetrahydroquinoxaline skeleton. This method is advantageous for introducing multiple methyl groups via alkylation.
Procedure :
N-(4-Chloro-2-nitrophenyl)acetamide is hydrogenated over palladium-on-carbon in methanol at 50 psi H2, yielding the corresponding diamine. Subsequent reaction with 3,3-dimethyl-2-butanone in the presence of titanium tetrachloride as a Lewis acid generates the imine intermediate, which undergoes cyclization upon heating. The final product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Key Challenges :
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Recent advances leverage palladium catalysis to introduce methyl groups post-cyclization. This method enhances flexibility in substituent placement.
Procedure :
6-Chloro-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 equiv) is treated with methyl iodide (3.0 equiv) and palladium(II) acetate (5 mol%) in dimethylformamide at 80°C for 12 hours. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with dichloromethane. This method achieves 70–75% yield with >95% purity.
Advantages :
- Enables selective methylation at positions 3 and 4.
- Compatible with diverse alkyl halides for substituent variation.
Analytical Characterization and Quality Control
Critical to synthetic success is rigorous characterization using spectroscopic and chromatographic techniques:
- 1H NMR (400 MHz, CDCl3): δ 1.35 (s, 6H, C3-CH3), 2.12 (s, 3H, C4-CH3), 3.45–3.60 (m, 2H, C1-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.20 (s, 1H, Ar-H).
- IR (KBr) : 1685 cm−1 (C=O stretch), 1550 cm−1 (C-Cl stretch).
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Challenges and Limitations in Large-Scale Synthesis
- Stereochemical Control : The 3,3,4-trimethyl configuration risks diastereomer formation during cyclization, necessitating chiral auxiliaries or enantioselective catalysts.
- Chlorine Stability : Harsh reaction conditions may lead to dechlorination, requiring mild reagents and inert atmospheres.
Chemical Reactions Analysis
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives with different substituents.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Molecular Features
The following table compares key structural and molecular parameters of the target compound with analogs from the evidence:
Key Observations :
- Chlorine vs. Fluorine : The chlorine atom in the target compound and 7-chloro analog () may confer greater electron-withdrawing effects and lipophilicity compared to fluorine in 6,7-difluoro derivatives ().
- Functional Group Diversity: The 4-(2-chloropropanoyl) substituent in introduces an acyl group, altering polarity and hydrogen-bonding capacity compared to alkyl-substituted derivatives.
Physicochemical and Predicted Properties
Collision Cross-Section (CCS) Data for 7-Chloro-3,3-Dimethyl Analog ():
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 211.06326 | 143.3 |
| [M+Na]⁺ | 233.04520 | 157.4 |
The target compound, with an additional methyl group, would likely exhibit a higher CCS due to increased molecular size.
Molecular Docking Insights (Triazine Analogs, ):
This supports the hypothesis that the chlorine in the target compound may improve binding affinity in analogous systems.
Biological Activity
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its unique quinoxaline structure, which is known for contributing to various pharmacological activities. The presence of a chloro group and multiple methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula: C₉H₁₀ClN
Molecular Weight: 169.64 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the quinoxaline core followed by chlorination and methylation processes. Various synthetic pathways have been explored in the literature to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action: Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the modulation of cell cycle progression and activation of caspases .
- In Vitro Studies: Research demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Similar Quinoline Derivative | A549 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial Effects: Studies indicate that quinoxaline compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | MIC (µg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 16 |
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study on Anticancer Activity : A derivative was tested against MCF-7 cells and showed an IC50 value of 10 µM after 48 hours of treatment. The study concluded that the compound's mechanism involved G2/M phase arrest and apoptosis induction .
- Case Study on Antimicrobial Efficacy : A series of quinoxaline derivatives were synthesized and evaluated against Candida albicans. Compounds with halogen substitutions exhibited enhanced antifungal activity with MIC values as low as 4 µg/mL .
Q & A
Q. How can divergent bioactivity results for analogs be reconciled using structure-activity relationship (SAR) studies?
Contradictions arise from substituent positioning. For example:
- Methyl groups at positions 3 and 4 : Increase lipophilicity, enhancing membrane permeability but reducing solubility .
- Chlorine at position 6 : Modulates electron-withdrawing effects, altering binding affinity to targets like enzyme active sites . Use QSAR models to correlate logP, polar surface area, and IC50 values. Validate via in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What mechanistic insights explain the compound’s reactivity in hydrogenation or cross-coupling reactions?
- Catalytic hydrogenation : The tetrahydroquinoxaline ring undergoes selective reduction at the C=N bond using Pd/C or Raney Ni, influenced by steric hindrance from 3,3,4-trimethyl groups .
- Suzuki-Miyaura coupling : Bromine or iodine substituents (introduced via electrophilic substitution) enable aryl-aryl bond formation with boronic acids (Pd(PPh3)4, Cs2CO3, DMF/H2O) .
Q. How does the compound’s regioselectivity vary in electrophilic substitution reactions?
The chloro and methyl groups direct substitution:
- Nitration : Occurs at position 5 (para to chlorine) due to electron withdrawal .
- Sulfonation : Favors position 7 (meta to methyl groups) under acidic conditions . Confirm regiochemistry via NOE NMR or X-ray crystallography .
Methodological Guidance
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Purification : Use silica gel chromatography (5–10% ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Safety : Handle chlorinated intermediates (e.g., SOCl2) in fume hoods with PPE; monitor for exotherms .
Q. How can computational chemistry predict the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and blood-brain barrier penetration (logBB = −0.5) .
Key Considerations for Researchers
- Contradictory data : Cross-validate synthetic routes using multiple characterization techniques (e.g., HRMS + CHN analysis) .
- Biological assays : Prioritize analogs with balanced logP (2–3) and low cytotoxicity (CC50 > 50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
